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Compound of Interest

Compound Name: Jatrophane 3

Cat. No.: B15589896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) analysis of Jatrophane 3, specifically identified as

euphpepluone G. This jatrophane diterpenoid, isolated from Euphorbia peplus, represents a

class of complex natural products with significant structural diversity and potential biological

activities. The following protocols and data are intended to guide researchers in the structural

elucidation and characterization of this and similar compounds.

Spectroscopic and Spectrometric Data
The structural characterization of euphpepluone G is achieved through a combination of high-

resolution mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for

determining the molecular formula of the compound.
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Parameter Observed Value Calculated Value

Molecular Formula C₃₈H₅₀O₁₄ -

Ion [M + Na]⁺ -

m/z 753.3094 753.3093

Table 1: High-Resolution Mass Spectrometry data for euphpepluone G.

NMR Spectroscopy Data
The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the

attached functional groups. The data presented below was acquired in CDCl₃.
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

1 39.0 -

2 - -

3 - -

4 45.5 -

5 - -

6 142.4 -

7 - 5.24

8 47.7 -

9 45.9 -

10 41.3 -

11 135.7 5.63 (d, 16.2)

12 134.1 5.62 (d, 16.2)

13 44.7 -

14 - -

15 42.9 -

17 114.8 5.18 (s), 4.82 (s)

Acetyl Group

C=O 169.2 -

CH₃ 20.7 1.84 (s)

Benzoyl Group

C-1' 129.7 -

C-2', C-6' 129.9 8.11 (d, 7.9)

C-3', C-5' 128.5 7.45 (t, 7.6)
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C-4' 134.0 7.56 (t, 7.3)

C-7' (C=O) 166.0 -

Propionyloxy Group

C=O 171.9 -

CH₂ 27.5 2.36

CH₃ 9.0 1.17

Table 2: ¹H and ¹³C NMR data for euphpepluone G (Jatrophane 3) in CDCl₃. Note: Some

assignments are not fully detailed in the provided search results.

Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of jatrophane

diterpenes like euphpepluone G.

Sample Preparation
Isolation: Jatrophane 3 (euphpepluone G) is isolated from the plant source, typically

Euphorbia peplus, using standard chromatographic techniques such as silica gel column

chromatography followed by preparative HPLC.

NMR Sample: Accurately weigh approximately 5-10 mg of the purified compound and

dissolve it in 0.5-0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm

NMR tube.

MS Sample: Prepare a stock solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute the stock

solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

NMR Data Acquisition Protocol
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe.
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Software: TopSpin 3.x or newer.

Temperature: 298 K.

1. ¹H NMR Spectroscopy:

Pulse Program: zg30

Spectral Width (SW): 20 ppm (10000 Hz)

Acquisition Time (AQ): 3.28 s

Relaxation Delay (D1): 2.0 s

Number of Scans (NS): 16

Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 6 ppm).

2. ¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (power-gated decoupling)

Spectral Width (SW): 240 ppm (30000 Hz)

Acquisition Time (AQ): 1.09 s

Relaxation Delay (D1): 2.0 s

Number of Scans (NS): 1024

3. 2D NMR - COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Spectral Width (SW) in F1 and F2: 12 ppm

Time Domain (TD) in F2: 2048

Number of Increments (TD) in F1: 256
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Number of Scans (NS): 8

Relaxation Delay (D1): 2.0 s

4. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Spectral Width (SW) in F2 (¹H): 12 ppm

Spectral Width (SW) in F1 (¹³C): 180 ppm

Time Domain (TD) in F2: 1024

Number of Increments (TD) in F1: 256

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

¹J(C,H) Coupling Constant: 145 Hz

5. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgplpndqf

Spectral Width (SW) in F2 (¹H): 12 ppm

Spectral Width (SW) in F1 (¹³C): 220 ppm

Time Domain (TD) in F2: 2048

Number of Increments (TD) in F1: 512

Number of Scans (NS): 32

Relaxation Delay (D1): 2.0 s

Long-range Coupling Constant: Optimized for 8 Hz.
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6. 2D NMR - ROESY (Rotating-frame Overhauser Effect Spectroscopy):

Pulse Program: roesygpph

Spectral Width (SW) in F1 and F2: 12 ppm

Time Domain (TD) in F2: 2048

Number of Increments (TD) in F1: 256

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Mixing Time: 300 ms

Mass Spectrometry Data Acquisition Protocol
Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled with a

Vanquish UHPLC system (or equivalent).

Software: Xcalibur.

1. Liquid Chromatography (LC) Method:

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B for

2 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.
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2. Mass Spectrometry (MS) Method:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Sheath Gas Flow Rate: 35 (arbitrary units).

Auxiliary Gas Flow Rate: 10 (arbitrary units).

Capillary Temperature: 320 °C.

S-Lens RF Level: 50.

Scan Range (Full MS): m/z 150-1500.

Resolution (Full MS): 70,000.

AGC Target (Full MS): 3e6.

Maximum IT (Full MS): 100 ms.

dd-MS² (Data-Dependent MS²):

Resolution: 17,500.

AGC Target: 1e5.

Maximum IT: 50 ms.

Loop Count: 5.

Isolation Window: 2.0 m/z.

Normalized Collision Energy (NCE): Stepped (20, 30, 40).

Data Analysis and Visualization
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The following diagrams illustrate the workflow and key relationships in the analysis of

Jatrophane 3.
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Click to download full resolution via product page

Caption: Experimental workflow for the analysis of Jatrophane 3.
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Caption: NMR data interpretation pathway for Jatrophane 3.
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Caption: Plausible MS/MS fragmentation logic for Jatrophane 3.

To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of
Jatrophane 3 (euphpepluone G)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589896#nmr-and-mass-spectrometry-analysis-of-
jatrophane-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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